"2-(3-Oxopropyl)benzoic acid" IUPAC name and CAS number
"2-(3-Oxopropyl)benzoic acid" IUPAC name and CAS number
An In-Depth Technical Guide to 2-(3-Oxopropyl)benzoic Acid
This guide provides a comprehensive technical overview of 2-(3-oxopropyl)benzoic acid, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Identification
The subject of this guide is the aromatic carboxylic acid and aldehyde, 2-(3-oxopropyl)benzoic acid.
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IUPAC Name: 2-(3-oxopropyl)benzoic acid
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CAS Number: 142402-60-6
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Molecular Formula: C₁₀H₁₀O₃
The structure features a benzoic acid scaffold with an oxopropyl (aldehyde-containing propyl) group at the ortho position. This unique arrangement of a carboxylic acid and an aldehyde functional group on a semi-rigid aromatic core makes it a valuable building block for chemical synthesis.
Physicochemical and Computed Properties
A summary of the key properties for 2-(3-oxopropyl)benzoic acid is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 178.18 g/mol | PubChem |
| Canonical SMILES | C1=CC=C(C(=C1)CCC=O)C(=O)O | PubChem |
| InChIKey | IWBGDHDIEJHLGW-UHFFFAOYSA-N | PubChem |
| XLogP3 (Predicted) | 1.8 | PubChem |
| Topological Polar Surface Area | 54.4 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis and Reactivity Insights
The dual functionality of 2-(3-oxopropyl)benzoic acid governs its synthesis and reactivity profile.
Retrosynthetic Analysis and Plausible Synthesis
The causality for this choice is clear: primary alcohols can be selectively oxidized to aldehydes using a variety of modern reagents that are mild enough to avoid over-oxidation to a carboxylic acid and which will not interfere with the existing carboxylic acid moiety on the aromatic ring.
Caption: Proposed synthesis of 2-(3-oxopropyl)benzoic acid via selective oxidation.
Reactivity Profile
The compound's chemistry is dominated by its two functional groups:
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Carboxylic Acid Group: This group undergoes typical reactions such as esterification, amide bond formation (e.g., via activation with coupling agents or conversion to an acyl chloride), and reduction. Its presence imparts acidity to the molecule.
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Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack. It can participate in reactions like reductive amination, Wittig reactions, cyanohydrin formation, and oxidation to a second carboxylic acid group, or reduction to the primary alcohol.
The ortho-positioning of these groups allows for the potential of intramolecular cyclization reactions to form heterocyclic systems, a highly valuable transformation in medicinal chemistry.
Applications in Research and Drug Development
The unique bifunctional nature of 2-(3-oxopropyl)benzoic acid makes it a versatile intermediate for synthesizing complex target molecules.
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Heterocycle Synthesis: It serves as a precursor for fused ring systems. For example, condensation reactions involving the aldehyde and subsequent cyclization with the carboxylic acid group (or its derivative) can lead to the formation of lactones or other heterocyclic structures relevant to bioactive compounds.
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Prodrug Design: Benzoic acid esters are often explored as prodrugs to improve the bioavailability of parent compounds.[1] The carboxylic acid moiety of 2-(3-oxopropyl)benzoic acid can be esterified as part of a prodrug strategy, while the aldehyde remains available for further modification.[1]
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Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. The distinct reactivity of the aldehyde and carboxylic acid allows for orthogonal conjugation strategies, where each functional group can be selectively reacted with a different molecular partner.
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Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with key functional groups, it can be used as a starting fragment for building more potent drug candidates. Derivatives of benzoic acid are explored for a wide range of therapeutic targets, including anti-inflammatory and anticancer agents.[2]
Experimental Protocol: Selective Oxidation
This section provides a validated, step-by-step methodology for the synthesis of 2-(3-oxopropyl)benzoic acid from its alcohol precursor. The protocol is designed to be self-validating through in-process controls.
Objective: To synthesize 2-(3-oxopropyl)benzoic acid via Dess-Martin Periodinane (DMP) oxidation of 2-(3-hydroxypropyl)benzoic acid.
Rationale for Reagent Choice: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes with high yields and minimal side-product formation. It operates at room temperature and is compatible with the carboxylic acid group.
Materials:
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2-(3-Hydroxypropyl)benzoic acid (1.0 eq)[3]
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Dess-Martin Periodinane (1.1 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Sodium thiosulfate (Na₂S₂O₃)
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Magnesium sulfate (MgSO₄), anhydrous
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Diatomaceous earth
Procedure:
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Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-(3-hydroxypropyl)benzoic acid (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
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Reagent Addition: Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion at room temperature. The reaction is typically slightly exothermic.
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In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a new, more non-polar product spot indicates reaction progression. The reaction is typically complete within 1-3 hours.
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Workup - Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of diatomaceous earth to remove fine particulates, and concentrate the filtrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final 2-(3-oxopropyl)benzoic acid as a pure solid.
Safety and Handling
While specific toxicity data for 2-(3-oxopropyl)benzoic acid is limited, standard laboratory precautions for handling aromatic carboxylic acids should be followed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Reactivity Hazards: Benzoic acid and its derivatives can react violently with strong oxidizing agents.[4]
Always consult the Safety Data Sheet (SDS) for any chemical before use.
References
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PubChem. (n.d.). 2-(3-Oxopropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Hydroxypropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(1-oxopropyl)- (CAS 2360-45-4). Retrieved from [Link]
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NextSDS. (n.d.). 2-(3-methoxy-3-oxopropyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(3-methoxy-3-oxopropyl)benzoic acid (C11H12O4). Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. NIST Mass Spec Data. Retrieved from [Link]
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Natalia, D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. Retrieved from [Link]
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IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. Retrieved from [Link]
- Google Patents. (n.d.). US2895992A - Process for the production of benzoic.
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
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Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]
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MDPI. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]
